molecular formula C16H13NO3S B12013484 (3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

Cat. No.: B12013484
M. Wt: 299.3 g/mol
InChI Key: KNHQYELRNOVLAN-SDNWHVSQSA-N
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Description

(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, which is further substituted with a benzylidene group at the 3-position and a methyl group at the 2-position. The presence of the 1,1-dioxide group indicates the oxidation state of the sulfur atom in the thiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the thiazine ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazine derivative and benzaldehyde. This reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to promote the formation of the double bond.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the thiazine ring to form the 1,1-dioxide. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the benzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

(3E)-3-benzylidene-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one

InChI

InChI=1S/C16H13NO3S/c1-17-14(11-12-7-3-2-4-8-12)16(18)13-9-5-6-10-15(13)21(17,19)20/h2-11H,1H3/b14-11+

InChI Key

KNHQYELRNOVLAN-SDNWHVSQSA-N

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C(=O)C3=CC=CC=C3S1(=O)=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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